2,6-DI-Tert-butylphenol
    2,6-DI-Tert-butylphenol
        2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97 °F. (USCG, 1999)
2,6-di-tert-butylphenol is a member of the class of phenols carrying two tert-butyl substituents at positions 2 and 6. It has a role as an antioxidant. It is a member of phenols and an alkylbenzene.
                        2,6-di-tert-butylphenol is a member of the class of phenols carrying two tert-butyl substituents at positions 2 and 6. It has a role as an antioxidant. It is a member of phenols and an alkylbenzene.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        128-39-2    
    
    
        VCID:
        
        VC21039364    
        
        InChI:
        
        InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3    
    
        
        SMILES:
        
        CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O    
    
        
        Molecular Formula:
        
        C14H22O    
    
        
        Molecular Weight:
        
        206.32 g/mol    
    
2,6-DI-Tert-butylphenol
CAS No.: 128-39-2
Cat. No.: VC21039364
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | 2,6-di-tert-butylphenol appears as odorless colorless to light yellow solid or liquid. Floats on water. Freezing point is 97 °F. (USCG, 1999) 2,6-di-tert-butylphenol is a member of the class of phenols carrying two tert-butyl substituents at positions 2 and 6. It has a role as an antioxidant. It is a member of phenols and an alkylbenzene.  | 
                                    
|---|---|
| CAS No. | 128-39-2 | 
| Molecular Formula | C14H22O | 
| Molecular Weight | 206.32 g/mol | 
| IUPAC Name | 2,6-ditert-butylphenol | 
| Standard InChI | InChI=1S/C14H22O/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9,15H,1-6H3 | 
| Standard InChI Key | DKCPKDPYUFEZCP-UHFFFAOYSA-N | 
| SMILES | CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O | 
| Canonical SMILES | CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O | 
| Boiling Point | 487 °F at 760 mmHg (USCG, 1999) 253 °C  | 
                                    
| Colorform | Light straw, crystalline solid Colorless solid  | 
                                    
| Flash Point | greater than 200 °F (USCG, 1999) 118 °C 118 °C o.c.  | 
                                    
| Melting Point | 97 °F (USCG, 1999) 37 °C 36-37 °C  | 
                                    
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